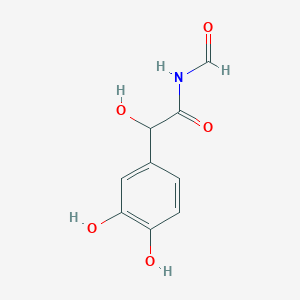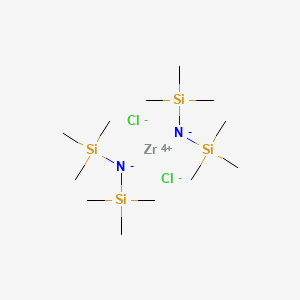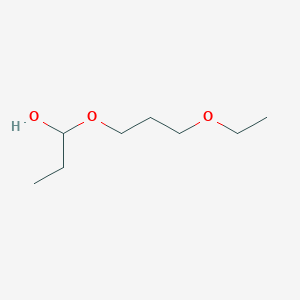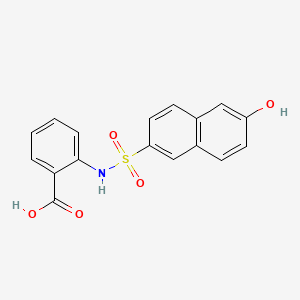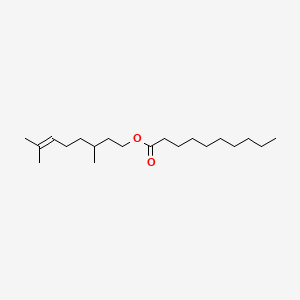![molecular formula C14H27NO5 B1507154 (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate](/img/structure/B1507154.png)
(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate: is an organic compound with the molecular formula C15H28N2O4 · HCl · H2O and a molecular weight of 360.86 g/mol . It appears as a white crystalline solid and is soluble in water, slightly soluble in chloroform, and almost insoluble in alcohol and ether . This compound is primarily used as a chemical intermediate in organic synthesis and as a protective group in protein synthesis and modification .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cyclohexanecarboxylic Acid and N,N-Dimethylethylenediamine Reaction: Cyclohexanecarboxylic acid reacts with N,N-dimethylethylenediamine in an appropriate solvent to produce cycloethylalanine.
Reaction with Butyric Anhydride Acid: Cycloethylalanine is then reacted with butyric anhydride acid (BOC-ANHYDRIDE) under basic conditions to produce butoxycarbonyl-cycloethyl-alanine.
Final Reaction with Hydrochloric Acid and Water: The butoxycarbonyl-cycloethyl-alanine is finally reacted with hydrochloric acid and water to produce (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product through optimized reaction conditions and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate is used as a chemical intermediate in the synthesis of various drugs and bioactive molecules .
Biology: In biological research, it serves as a protective group in protein synthesis and modification, helping to stabilize peptides and proteins during synthesis .
Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs .
Industry: In industrial applications, this compound is used in the production of agrochemicals and other organic intermediates .
Mécanisme D'action
The mechanism of action of (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate involves its role as a protective group in peptide synthesis. It helps to protect the amino group of the amino acid during the synthesis process, preventing unwanted side reactions. The compound is eventually removed under specific conditions to yield the desired peptide or protein .
Comparaison Avec Des Composés Similaires
- Boc-hexahydro-L-phenylalanine
- Boc-beta-cyclohexyl-alanine
Comparison: (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate is unique due to its specific structure and properties, which make it particularly useful as a protective group in peptide synthesis. Compared to similar compounds, it offers better solubility in water and specific reactivity that is advantageous in certain synthetic applications .
Propriétés
Formule moléculaire |
C14H27NO5 |
|---|---|
Poids moléculaire |
289.37 g/mol |
Nom IUPAC |
(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate |
InChI |
InChI=1S/C14H25NO4.H2O/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10;/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17);1H2/t11-;/m0./s1 |
Clé InChI |
KGIDHDHQFLWAMT-MERQFXBCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)C(=O)O.O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O.O |
Séquence |
X |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


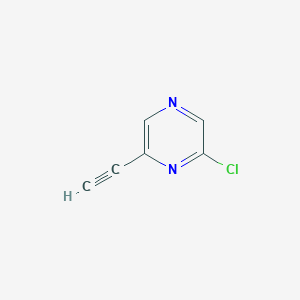
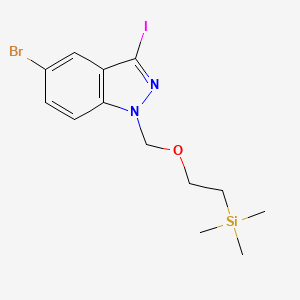
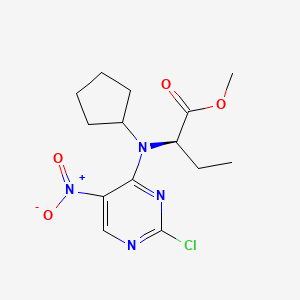
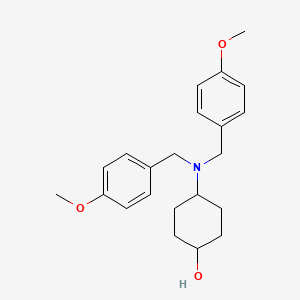
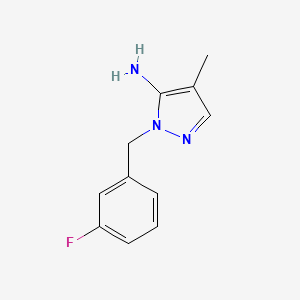
![(3aR,4S,7R,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1507094.png)
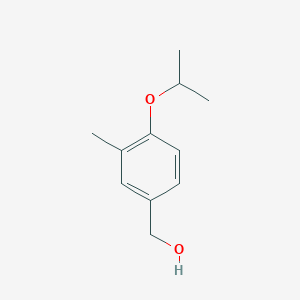
![3-Bromo-2-methylthieno[2,3-c]pyridine](/img/structure/B1507100.png)
